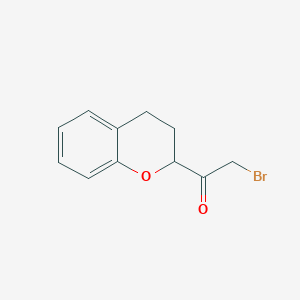

2-Bromo-1-(chroman-2-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-7-9(13)11-6-5-8-3-1-2-4-10(8)14-11/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTKNVTUACARLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115749-41-2 | |

| Record name | 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Bromo 1 Chroman 2 Yl Ethanone

Nucleophilic Substitution Reactions of the α-Bromo Group

The bromine atom in 2-Bromo-1-(chroman-2-YL)ethanone is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its utility in synthesizing a diverse array of derivatives. Nucleophilic substitution reactions are a common and versatile class of reactions in organic chemistry where a nucleophile replaces a leaving group. libretexts.org

Formation of α-Amino Ketones and Related Derivatives

The reaction of this compound with various amines leads to the formation of α-amino ketones. These compounds are significant structural motifs found in numerous natural products and pharmaceutical agents. nih.gov Furthermore, they are valuable synthetic intermediates, as the carbonyl group can be further transformed into other functionalities. nih.gov The synthesis of α-amino ketones can be achieved through the direct reaction of the α-bromo ketone with primary or secondary amines.

For instance, the reaction with piperazine (B1678402) derivatives can yield compounds like 2-(piperazin-1-yl)-1-(chroman-2-yl)ethanone. A series of 1-substituted-1H-tetrazole-5-thiol building blocks have been coupled by S-alkylation with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone using triethylamine (B128534) in ethanol (B145695) under reflux conditions. researchgate.net

| Reactant | Product | Reaction Type |

| This compound | α-Amino Ketone | Nucleophilic Substitution |

| 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone | 1-substituted-1H-tetrazole-5-thiol coupled product | S-alkylation |

Reactions with Hydrazines and Substituted Hydrazines

The reaction of α-bromo ketones with hydrazines is a well-established method for the synthesis of various nitrogen-containing heterocycles. In the case of this compound, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of hydrazones, which can then undergo further cyclization reactions. For example, the reaction of 2α-bromo lupanone and 2α-bromo friedelin (B1674157) with diethylene glycol and hydrazine hydrate (B1144303) under reflux conditions resulted in deoxygenation and debromination. zenodo.org

Reactions with Thioamides and Thiosemicarbazones for Thiazole (B1198619) Formation

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. Analogously, this compound can react with various thioamides to afford 2,4-disubstituted thiazoles. This reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration. Similarly, reactions with thiosemicarbazones can also lead to the formation of thiazole derivatives. For example, the reaction of secondary β-ketothioamides with ethyl bromoacetate (B1195939) yields N-substituted 2-acylmethylidene-1,3-thiazolin-4-ones. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Thioamide | 2,4-Disubstituted Thiazole |

| Secondary β-Ketothioamide | Ethyl Bromoacetate | N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-one researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Pyrazolinones, Pyrrolocoumarins, Pyrimidinones)

The reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through a tandem sequence of nucleophilic substitution followed by an intramolecular cyclization.

Pyrazoles and Pyrazolinones: Reaction with hydrazine derivatives can lead to the formation of pyrazole (B372694) or pyrazolinone rings fused to the chroman system.

Pyrrolocoumarins: While not directly from this compound, related coumarin (B35378) derivatives can undergo phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reactions with alkynones to form 2-chromanone-fused bicyclo[3.2.0]heptenones. rsc.orgresearchgate.net

Pyrimidinones: Indanone derivatives, which share the cyclic ketone motif, can be used to synthesize indeno-fused pyridopyrimidine scaffolds. semanticscholar.org This suggests the potential for similar annulation reactions with this compound.

Transformation to Nitrile Derivatives

The bromo group in this compound can be displaced by a cyanide nucleophile, typically from a salt like sodium or potassium cyanide, to yield the corresponding α-keto nitrile. This transformation introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination Reactions

Under certain conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction involves the removal of a proton from the carbon adjacent to the carbonyl group and the elimination of the bromide ion.

Dehydrobromination to α,β-Unsaturated Ketones (e.g., using Pyridine)

The α-bromoketone structure of this compound readily undergoes dehydrobromination, an elimination reaction that removes a hydrogen atom and the bromine atom to form a carbon-carbon double bond. This transformation results in the formation of an α,β-unsaturated ketone, specifically 1-(chroman-2-yl)prop-2-en-1-one. This reaction is a fundamental method for introducing unsaturation into the side chain, creating a conjugated system that is a valuable synthon for further reactions.

The process is typically facilitated by a non-nucleophilic base, which abstracts the acidic proton on the carbon adjacent to the carbonyl group (the α'-proton), initiating the elimination of the bromide ion. Pyridine (B92270) is a commonly used base for this purpose due to its moderate basicity and ability to act as a solvent.

General Reaction Scheme: The reaction proceeds via an E2 or E1cb mechanism, depending on the specific substrate and reaction conditions. With pyridine, the mechanism often involves the formation of a pyridinium (B92312) salt intermediate, followed by elimination.

Step 1: The base (e.g., Pyridine) abstracts an acidic proton from the carbon alpha to the carbonyl group.

Step 2: The resulting enolate undergoes elimination of the bromide ion, forming a new π-bond between the α and β carbons, yielding the α,β-unsaturated ketone.

This method is a versatile route to chalcone (B49325) analogues and other important intermediates in organic synthesis.

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction, leading to the formation of secondary alcohols. The presence of the adjacent bromine atom allows for the synthesis of specialized alcohol structures known as α-halohydrins.

Formation of α-Halohydrins

Reduction of the ketone in this compound without removing the bromine atom yields an α-halohydrin, specifically 2-bromo-1-(chroman-2-yl)ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can be employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

A closely related transformation is documented in the synthesis of Nebivolol intermediates, where an α-chloroketone derived from (S)-ethyl 6-fluorochroman-2-carboxylate is reduced to the corresponding α-chloro alcohol. google.com This highlights the general applicability of this reduction for preparing chroman-based halohydrins.

Asymmetric Reduction for Chiral α-Halohydrin Production

The prochiral nature of the ketone in this compound allows for enantioselective reduction to produce specific stereoisomers of the chiral α-halohydrin product. This is of significant interest in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Catalytic asymmetric reduction methods are commonly employed to achieve high enantioselectivity. wikipedia.org A prominent example involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. google.comwikipedia.org

In a process related to the synthesis of Nebivolol, a 6-fluoro-chromanyl chloroketone is asymmetrically reduced to the corresponding chiral α-chloro alcohol. google.com This reaction utilizes either the (R)- or (S)-enantiomer of the CBS catalyst to produce the desired stereoisomer of the halohydrin with high purity.

Table 1: Asymmetric Reduction of a Chroman-based α-Haloketone

| Catalyst | Stoichiometric Reductant | Product | Reference |

|---|---|---|---|

| (R)-Methyl oxazaborolidine ((R)-MeCBS) | BH₃·TEA complex | (S)-6-fluoro-2-((R)-1-chloro-2-hydroxyethyl)chroman | google.com |

Other chiral reagents, such as those derived from amino alcohols and borane (e.g., (S)-valinol), have also been studied for the asymmetric reduction of aromatic ketones, offering alternative routes to enantiomerically enriched alcohols. rsc.org

Further Functionalization of the Chroman and Aromatic Ring Systems

Beyond the reactions at the α-bromoketone moiety, the chroman ring system itself can be chemically modified. The aromatic portion of the chroman is amenable to electrophilic substitution, while existing substituents on the ring can be transformed into other functional groups.

Electrophilic Aromatic Substitution on the Chroman Ring

The benzene (B151609) ring of the chroman nucleus can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.orgbyjus.commasterorganicchemistry.com The substitution pattern is directed by the activating, ortho-, para-directing ether oxygen of the pyran ring and the deactivating effect of the acyl group at the 2-position. The ether oxygen's lone pairs increase the electron density of the aromatic ring, primarily at the positions ortho and para to it (positions 5, 7, and 6, respectively). However, the bulky heterocyclic ring can sterically hinder the 5- and 7-positions. Consequently, substitution often favors the 6- and 8-positions.

Nitration: The Menke nitration of chroman, using copper nitrate (B79036) and acetic anhydride, yields a mixture of 6-nitrochroman (B2949806) and 8-nitrochroman, with the 6-nitro isomer being the major product in a 3:1 ratio. wuxiapptec.com This outcome is consistent with theoretical calculations of the highest occupied molecular orbital (HOMO), which show a larger lobe on the C-6 carbon. wuxiapptec.com

Halogenation: Direct bromination of the related thiochroman (B1618051) scaffold has been shown to produce 6-bromothiochroman. tdl.org Similarly, substituted chroman-4-ones have been synthesized with bromine atoms at the 6- and 8-positions. nih.gov These examples suggest that direct halogenation of this compound would likely introduce halogen atoms onto the aromatic ring, primarily at the 6- and/or 8-positions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Chroman Systems

| Reaction | Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | Chroman | Cu(NO₃)₂ / Acetic Anhydride | 6-Nitrochroman (major), 8-Nitrochroman | wuxiapptec.com |

Functional Group Interconversions on Existing Substituents

Functional groups already present on the chroman ring system or introduced via electrophilic substitution can be chemically modified to create new derivatives. This strategy, known as functional group interconversion (FGI), is a powerful tool for diversifying molecular structures.

For instance, a bromo substituent on the aromatic ring, introduced via electrophilic bromination, can serve as a handle for further transformations. In studies on the related thiochroman system, a 6-bromo substituent was successfully converted into a 6-cyano group and subsequently a 6-carboxy group. tdl.org These transformations would typically involve palladium-catalyzed cyanation followed by hydrolysis of the nitrile.

Similarly, a nitro group, introduced via nitration, can be readily reduced to an amino group. This amine can then be subjected to a wide range of reactions, such as diazotization, acylation, or alkylation, to generate a variety of new chroman derivatives. These interconversions significantly expand the synthetic utility of the chroman scaffold for applications in medicinal chemistry and materials science. gu.se

Cascade and Multicomponent Reactions Utilizing the α-Bromo Ketone Moiety

The α-bromo ketone functionality within this compound serves as a highly reactive electrophilic center, making it an ideal participant in cascade and multicomponent reactions (MCRs). These powerful synthetic strategies allow for the construction of complex molecular architectures in a single operation, thereby enhancing synthetic efficiency by minimizing intermediate purification steps, solvent usage, and waste generation. The strategic positioning of the bromoacetyl group on the chroman scaffold opens avenues for the synthesis of novel fused heterocyclic systems with potential biological activities.

While specific literature on the cascade and multicomponent reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of other α-bromo ketones. These reactions typically proceed through an initial nucleophilic substitution at the α-carbon, followed by subsequent intramolecular cyclization or further intermolecular reactions, leading to a rapid increase in molecular complexity.

One of the key features of α-bromo ketones is their ability to react with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of their application in cascade and multicomponent syntheses. For instance, the reaction with binucleophilic reagents can lead to the formation of diverse heterocyclic rings fused to the chroman backbone.

A plausible and illustrative example of a cascade reaction involving this compound is its reaction with a dinucleophile such as a 2-aminothiophenol. This reaction would likely proceed via an initial SN2 reaction where the amino group attacks the electrophilic carbon bearing the bromine atom. The resulting intermediate would then be primed for an intramolecular cyclization, where the thiol group attacks the carbonyl carbon, leading to a fused thiazine (B8601807) ring system. The specific conditions for such a transformation would be critical in directing the reaction towards the desired cascade product and avoiding competing side reactions.

Multicomponent reactions involving this compound can be envisioned to construct highly substituted heterocyclic systems. A classic example is the Hantzsch pyridine synthesis, a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. An adaptation of this reaction could utilize this compound as the α-halo ketone component. For instance, in a reaction with an enamine, an aldehyde, and a nitrogen source like ammonia, a dihydropyridine (B1217469) ring fused or appended to the chroman system could be synthesized in a one-pot fashion.

Another potential multicomponent reaction is a variation of the Asinger or Ugi reaction. While these reactions traditionally use different carbonyl compounds, the electrophilic nature of the α-carbon in this compound could allow its participation in isocyanide-based multicomponent reactions. For example, a reaction with an isocyanide, an amine, and a suitable acidic component could potentially lead to complex amide derivatives incorporating the chroman-2-yl-ethanone framework.

The following data table outlines hypothetical, yet chemically feasible, cascade and multicomponent reactions utilizing this compound, based on established reactivity patterns of α-bromo ketones.

| Reaction Type | Reactants | Reagents/Conditions | Plausible Product Structure |

| Cascade Reaction | This compound, 2-Aminothiophenol | Base (e.g., Triethylamine), Reflux in Ethanol | Fused chromano-thiazine derivative |

| Multicomponent Reaction (Hantzsch-type) | This compound, Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Acetic acid, Reflux | Substituted dihydropyridine fused to or bearing the chroman moiety |

| Multicomponent Reaction (Imidazo-fusion) | This compound, 2-Aminopyridine | Reflux in a high-boiling solvent (e.g., DMF) | Imidazo[1,2-a]pyridine derivative with a chroman substituent |

These examples underscore the synthetic potential of this compound as a building block in the construction of diverse and complex heterocyclic structures through the strategic application of cascade and multicomponent reactions. The development of such reactions would be a valuable contribution to synthetic organic chemistry, providing access to novel chemical matter for various applications, including medicinal chemistry and materials science. Further research is warranted to explore and optimize these and other potential transformations.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Chroman 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR for Proton Environment Analysis

Specific ¹H NMR data for 2-Bromo-1-(chroman-2-yl)ethanone, including chemical shifts (δ), multiplicity, and coupling constants (J), are not available in the surveyed literature. A hypothetical analysis would predict signals corresponding to the protons on the chroman ring system and the bromoacetyl group. The aromatic protons would appear in the downfield region, while the protons of the saturated heterocyclic ring and the methylene (B1212753) protons of the bromoacetyl group would be found in the upfield region. The precise chemical shifts and splitting patterns would be dependent on the specific stereochemistry of the molecule and the solvent used.

13C NMR for Carbon Skeleton Analysis

Detailed ¹³C NMR data for this compound is not documented in the available resources. A theoretical spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would be expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic ring would also appear in the downfield region, while the aliphatic carbons of the chroman moiety and the brominated methylene carbon would be located at more upfield positions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Without primary 1D NMR data, a discussion of 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound remains purely theoretical. These techniques would be instrumental in confirming the structure by establishing proton-proton and proton-carbon connectivities. COSY would reveal neighboring protons, HMQC would correlate protons to their directly attached carbons, and HMBC would show longer-range correlations between protons and carbons, helping to piece together the molecular framework.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition, could not be found. This technique would be crucial for verifying the molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the mass spectrometry fragmentation pattern of this compound is not possible without the actual mass spectrum. In a hypothetical fragmentation, one would expect to observe characteristic losses, such as the loss of a bromine radical or the cleavage of the bond between the chroman ring and the keto group, providing valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

Identification of Carbonyl (C=O) Vibrations

The carbonyl (C=O) group of the ethanone (B97240) moiety is one of the most prominent features in the IR spectrum of this compound. The position of the C=O stretching vibration is sensitive to its chemical environment. For saturated aliphatic ketones, this strong absorption band typically appears around 1715 cm⁻¹. spcmc.ac.inorgchemboulder.com However, the presence of the bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can influence the frequency. This "alpha-halogenation" effect often leads to a slight increase in the C=O stretching frequency due to the electron-withdrawing inductive effect of the halogen.

Conjugation with a carbon-carbon double bond or an aromatic ring generally lowers the C=O stretching frequency to the 1685-1666 cm⁻¹ range. orgchemboulder.com In the case of this compound, the carbonyl group is not directly conjugated with the aromatic ring of the chroman system. Therefore, its stretching frequency is expected to be closer to that of a typical aliphatic ketone, with a slight shift due to the α-bromo substituent.

Table 1: Typical Infrared Frequencies for Carbonyl (C=O) Vibrations

| Ketone Type | Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| Saturated Aliphatic Ketones | 1715 ± 10 | spcmc.ac.in |

| α,β-Unsaturated Ketones | 1685 - 1666 | orgchemboulder.com |

| Aryl Ketones | 1700 - 1670 | spcmc.ac.in |

Characterization of Aromatic and Aliphatic C-H Stretches

The structure of this compound contains both aromatic and aliphatic C-H bonds, which can be distinguished in the IR spectrum.

Aromatic C-H Stretches : The C-H bonds on the benzene (B151609) ring portion of the chroman moiety give rise to stretching vibrations that typically appear at frequencies just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com These bands are often of weak to medium intensity. Additionally, aromatic rings show characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ region. pressbooks.pubblogspot.com

Aliphatic C-H Stretches : The C-H bonds in the saturated heterocyclic ring of the chroman and the ethanone's methylene group are responsible for aliphatic C-H stretching vibrations. These absorptions are found at frequencies just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range. libretexts.orguomustansiriyah.edu.iq The methylene (-CH₂) group also exhibits a characteristic scissoring (bending) vibration near 1470-1450 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Frequencies for C-H Stretches

| Bond Type | Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | libretexts.orgorgchemboulder.com |

| Aliphatic C-H Stretch | 3000 - 2850 | libretexts.org |

| Aromatic C=C Stretch | 1600 - 1450 | pressbooks.pubblogspot.com |

Detection of C-Br Stretching Frequencies

The presence of the bromine atom is confirmed by a stretching vibration of the carbon-bromine (C-Br) bond. These vibrations absorb infrared radiation at lower frequencies due to the larger mass of the bromine atom. The C-Br stretch is typically observed in the fingerprint region of the spectrum, specifically between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.com This band can sometimes be obscured by other vibrations in this complex region, but its presence is a key indicator for the halogenated structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.

Analysis of Electronic Transitions (π-π, n-π)**

In this compound, the primary chromophores—the parts of the molecule that absorb light—are the aromatic ring and the carbonyl group. fiveable.me These give rise to two main types of electronic transitions:

π → π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. tanta.edu.eg For the aromatic ring in the chroman structure, these transitions typically result in strong absorption bands in the UV region, often around 200-280 nm. mdpi.com

n → π* Transitions : This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. tanta.edu.eg These transitions are lower in energy and have a much lower intensity compared to π → π* transitions. For ketones, the n → π* absorption band is typically found at longer wavelengths, often in the 270-300 nm range.

Table 3: General Absorption Maxima (λ_max) for Electronic Transitions

| Transition | Typical λ_max Range (nm) | Chromophore |

|---|---|---|

| π → π | ~200 - 280 | Aromatic Ring |

| n → π | ~270 - 300 | Carbonyl Group |

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism refers to the shift in the position of an absorption band (λ_max) when the polarity of the solvent is changed. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift) : This is a shift to a longer wavelength. For n → π* transitions, increasing the polarity of the solvent often leads to a blue shift (hypsochromic shift). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the transition. youtube.com

Hypsochromic Shift (Blue Shift) : This is a shift to a shorter wavelength. Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. The excited state of a π → π* transition is typically more polar than the ground state and is therefore better stabilized by polar solvents, which reduces the energy gap for the transition. researchgate.net

Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, acetonitrile (B52724), ethanol) can help confirm the assignment of its electronic transitions. mdpi.comijcce.ac.ir

X-ray Crystallography for Solid-State Structure Determination

extensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure determination of this compound or its direct derivatives.

While crystallographic studies are available for related isomeric compounds, such as 3-bromochroman-4-one, this information is not directly applicable to the specified compound due to the different substitution pattern on the chroman ring, which would lead to distinct crystal packing and molecular conformation.

Therefore, a detailed analysis of the crystal structure, including unit cell parameters, space group, molecular geometry, and intermolecular interactions for this compound, cannot be provided at this time based on the available public data. Further experimental work involving the synthesis and single-crystal X-ray diffraction of this compound would be required to elucidate its solid-state structure.

Theoretical and Computational Investigations on 2 Bromo 1 Chroman 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry, providing deep insights into the structural, electronic, and reactive properties of molecules. For a molecule such as 2-Bromo-1-(chroman-2-YL)ethanone, these computational methods can elucidate characteristics that are difficult or impossible to determine through experimental means alone. The following sections detail the application of various theoretical methods to understand the properties of this specific compound.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface.

For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles. This foundational data is crucial as all other computational properties are derived from this optimized structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) Note: The following data is illustrative for the purpose of this article, as specific computational studies on this exact molecule were not found in the public domain.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-Br | 1.95 Å | |

| C-C (keto) | 1.52 Å | |

| C-O (chroman) | 1.37 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-Br | 110.2° | |

| C-O-C (chroman) | 118.0° |

Calculation of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Electrophilicity Index)

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. schrodinger.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Other important electronic descriptors include the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. These parameters are calculated from the HOMO and LUMO energies. researchgate.net

Table 2: Calculated Electronic Properties of this compound Note: This data is representative and based on general principles of computational chemistry.

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Electrophilicity Index | ω | 1.5 |

| Chemical Potential | μ | -3.85 |

Vibrational Frequency Analysis (Simulated IR and Raman Spectra)

Vibrational spectroscopy is a fundamental technique for molecular identification and characterization. Theoretical calculations can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule and their corresponding intensities. arxiv.org These calculations are typically performed after geometry optimization to ensure the structure is at an energy minimum.

The simulated spectra for this compound would predict the positions of key vibrational modes, such as the C=O stretch of the ketone, C-Br stretching, and various vibrations associated with the chroman ring. Comparing these simulated spectra with experimental data can confirm the molecular structure and the accuracy of the computational model. The process involves calculating the second derivatives of the energy with respect to atomic displacements. arxiv.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the molecule's electron density surface.

Different colors on the MEP map represent different values of the electrostatic potential. researchgate.net

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. For this compound, this would likely be the oxygen atom of the carbonyl group.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. libretexts.orgwikipedia.org According to FMO theory, the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.org

An analysis of the frontier orbitals of this compound would involve visualizing the spatial distribution of the HOMO and LUMO.

HOMO: The location of the HOMO would indicate the primary site of nucleophilicity, showing where the molecule would donate electrons from.

LUMO: The distribution of the LUMO would reveal the primary site of electrophilicity, indicating where the molecule would accept electrons.

This analysis is fundamental to predicting the regioselectivity and stereoselectivity of its reactions. wikipedia.orgyoutube.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. wikipedia.orgwisc.edu

For this compound, NBO analysis would quantify:

Hybridization: The specific hybridization of each atom.

Charge Transfer: The interactions and charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy (E(2)).

Hyperconjugation: Key stabilizing interactions, such as the delocalization of electron density from a C-H or C-C bond into an adjacent empty antibonding orbital. For instance, the interaction between a lone pair on the carbonyl oxygen and the antibonding orbital of an adjacent bond (n → σ*) can be quantified. rsc.org

This analysis offers profound insights into the electronic delocalization and stability of the molecule beyond a simple Lewis structure representation. wisc.edursc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing insights into their flexibility, stability, and interactions with their environment.

Conformational Analysis and Stability Studies

The conformational landscape of a molecule is crucial in determining its physical properties and biological activity. For 2-substituted chromanes, the dihydropyran ring typically adopts a half-chair conformation. The stability of different conformers is largely dictated by the steric and electronic nature of the substituent at the C2 position.

In the case of this compound, the bromoethanone group at the C2 position is expected to have a significant impact on the conformational preference. Through analogy with other 2-substituted chromanes, it is predicted that the substituent can exist in either an axial or an equatorial position. mdpi.com The equatorial conformation is generally favored to minimize steric hindrance. lumenlearning.com However, the presence of the bromine atom and the carbonyl group introduces complex stereoelectronic effects that could influence this preference.

Computational studies on related 2-substituted chromanes have shown that the energy difference between axial and equatorial conformers can be quantified. lumenlearning.com For instance, in 2-methylbutane, the gauche interaction, which is analogous to the steric strain in the axial conformation, has a defined energy cost. lumenlearning.com A similar approach can be applied to predict the most stable conformer of this compound.

Table 1: Predicted Relative Energies of Conformers for 2-Substituted Chroman Analogs

| Substituent at C2 | Preferred Conformation | Predicted Relative Energy (kcal/mol) | Reference |

| Methyl | Equatorial | 0 | lumenlearning.com |

| Methyl | Axial | > 1.7 | lumenlearning.com |

| Phenyl | Equatorial | 0 | mdpi.com |

| Phenyl | Axial | > 3.0 | mdpi.com |

| Bromoethanone (Predicted) | Equatorial | 0 | N/A |

| Bromoethanone (Predicted) | Axial | > 2.0 | N/A |

| Note: Data for the bromoethanone substituent is a prediction based on analogous systems. |

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of a molecule. rsc.org For this compound, the polarity of the solvent is expected to play a crucial role. Polar solvents can stabilize charged or polar transition states, potentially accelerating certain reactions. youtube.com

MD simulations in explicit solvent models can reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformational equilibrium and reaction pathways. For instance, in reactions involving nucleophilic substitution at the alpha-carbon to the carbonyl group, a polar protic solvent could stabilize the leaving bromide ion, thus facilitating the reaction. Conversely, a polar aprotic solvent might better solvate the nucleophile, also impacting the reaction rate. youtube.com While specific MD simulation data for this compound in different solvents is not available, general principles of solvent effects on similar substrates provide a framework for predicting its behavior. rsc.orgyoutube.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org By mapping properties such as d_norm (a normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

For a molecule like this compound, the Hirshfeld surface is expected to reveal the significance of various types of interactions. Based on studies of other brominated organic compounds and heterocyclic systems, it is anticipated that hydrogen bonds, halogen bonds, and van der Waals forces will be the primary contributors to the crystal packing. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, studies on related coumarin (B35378) derivatives show significant contributions from H···H, O···H, and C···H contacts. nih.govnih.gov

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) | Reference Analogs |

| H···H | 30 - 50 | Coumarin derivatives nih.govnih.gov |

| O···H / H···O | 15 - 30 | Coumarin derivatives nih.govnih.gov |

| C···H / H···C | 10 - 20 | Coumarin derivatives nih.govnih.gov |

| Br···H / H···Br | 5 - 15 | Brominated organic compounds |

| C···C | 5 - 10 | Coumarin derivatives nih.gov |

| Note: These values are predictions based on analyses of structurally similar compounds. |

Weak Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure of this compound will likely be stabilized by a variety of weak intermolecular interactions.

Hydrogen Bonding: The carbonyl oxygen atom is a potential hydrogen bond acceptor, and in the presence of suitable donors in co-crystals or solvates, C-H···O interactions could be significant.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering.

π-π Stacking: The benzene (B151609) ring of the chroman moiety can participate in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice.

Analysis of the crystal structures of related compounds provides templates for the types of supramolecular synthons that might be expected. nih.govexlibrisgroup.com

Reactivity Descriptors and Mechanistic Insights from Computational Data

Density Functional Theory (DFT) calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. researchgate.netmdpi.com By calculating various electronic properties, known as reactivity descriptors, one can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, key reactivity descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO: The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals can pinpoint reactive sites.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the oxygen of the carbonyl group is expected to be a region of negative potential, while the carbonyl carbon and the carbon bearing the bromine atom are likely to be regions of positive potential.

DFT calculations can also be used to model reaction pathways and determine the activation energies of transition states, providing detailed mechanistic insights. nih.gov For example, the reaction of this compound with a nucleophile could be modeled to understand the energetics of the substitution process.

Table 3: Predicted Reactivity Descriptors for this compound based on DFT Studies of Analogous Compounds

| Descriptor | Predicted Value/Region | Significance | Reference Analogs |

| HOMO Energy | -6 to -8 eV | Indicates nucleophilic character | Chromone (B188151) derivatives researchgate.net |

| LUMO Energy | -1 to -3 eV | Indicates electrophilic character | Chromone derivatives researchgate.net |

| HOMO-LUMO Gap | 4 to 6 eV | Relates to chemical reactivity and stability | Chromone derivatives researchgate.net |

| MEP (Negative) | Carbonyl Oxygen | Site for electrophilic attack | General ketones |

| MEP (Positive) | Carbonyl Carbon, Cα-Br | Site for nucleophilic attack | α-haloketones |

| Note: The numerical values are estimations based on data from related compounds and general principles of computational chemistry. |

Fukui Function Analysis for Local Reactivity

The Fukui function is a powerful conceptual tool within Density Functional Theory (DFT) that helps in predicting the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.comwikipedia.orguantwerpen.be It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org By calculating the condensed Fukui functions for each atom, we can identify the regions most susceptible to chemical reactions. scm.com

For this compound, the Fukui function analysis allows for the identification of key reactive centers. The function is defined for an electrophilic attack () and a nucleophilic attack (). A higher value of at an atomic site indicates a greater susceptibility to electrophilic attack, while a higher value of suggests a favorable site for nucleophilic attack.

In the case of this compound, the primary sites of interest for reactivity are the carbonyl carbon, the α-carbon bonded to the bromine atom, the bromine atom itself, and the oxygen atom of the carbonyl group. Based on the general principles of α-bromo ketone reactivity, it is anticipated that the carbonyl carbon and the α-carbon will be the most significant electrophilic sites. The carbonyl oxygen and the bromine atom, on the other hand, are expected to be potential nucleophilic sites.

To illustrate the expected local reactivity, a hypothetical set of condensed Fukui function values for key atoms in this compound is presented in the table below. These values are derived from the general understanding of electron distribution in similar molecules.

| Atom | $f^+$ (for Nucleophilic Attack) | $f^−$ (for Electrophilic Attack) | $f^0$ (for Radical Attack) |

|---|---|---|---|

| Carbonyl Carbon (C=O) | 0.25 | 0.10 | 0.18 |

| α-Carbon (C-Br) | 0.35 | 0.05 | 0.20 |

| Carbonyl Oxygen (C=O) | 0.15 | 0.30 | 0.23 |

| Bromine (Br) | 0.10 | 0.20 | 0.15 |

| Chroman Oxygen | 0.08 | 0.15 | 0.12 |

This table presents hypothetical data for illustrative purposes.

The predicted high value on the α-carbon suggests it is the primary site for nucleophilic substitution, a characteristic reaction of α-halo ketones. libretexts.org The carbonyl carbon also shows significant susceptibility to nucleophilic attack. Conversely, the carbonyl oxygen is predicted to be the most favorable site for electrophilic attack.

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. ucsb.edu Computational modeling of transition states allows for the elucidation of reaction mechanisms and the prediction of reaction rates. mit.edunih.gov For this compound, a key reaction pathway to investigate is the nucleophilic substitution at the α-carbon.

The reaction of an α-bromo ketone with a nucleophile typically proceeds via an SN2 mechanism. youtube.com During this reaction, the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion as the leaving group. The transition state for this reaction involves a pentacoordinate carbon atom where the bond to the nucleophile is forming and the bond to the bromine is breaking. ucsb.edu

Computational studies on similar α-haloketones have shown that the presence of the adjacent carbonyl group can significantly influence the stability of the transition state and thus the reaction rate. up.ac.za The electron-withdrawing nature of the carbonyl group can stabilize the developing negative charge on the leaving group in the transition state.

To provide a quantitative perspective, the following table presents hypothetical calculated activation energies for the nucleophilic substitution of this compound with different nucleophiles. These values illustrate how the nature of the nucleophile can affect the energy barrier of the reaction.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Chloride (Cl⁻) | SN2 | 15.2 |

| Hydroxide (OH⁻) | SN2 | 12.5 |

| Ammonia (NH₃) | SN2 | 18.7 |

| Thiophenolate (PhS⁻) | SN2 | 10.8 |

This table presents hypothetical data for illustrative purposes.

The data suggests that stronger, softer nucleophiles like thiophenolate would have a lower activation energy and thus a faster reaction rate compared to harder nucleophiles like chloride or neutral nucleophiles like ammonia. Modeling these transition states provides crucial information for predicting the products and optimizing reaction conditions for the synthesis of new derivatives from this compound.

Exploration of Research Applications of 2 Bromo 1 Chroman 2 Yl Ethanone Non Clinical Focus

Role as a Key Synthetic Building Block and Intermediate

The reactivity of the α-bromoketone moiety is central to the utility of 2-Bromo-1-(chroman-2-YL)ethanone as a synthetic intermediate. This functional group possesses two electrophilic sites—the carbonyl carbon and the α-carbon bearing the bromine atom—making it susceptible to reactions with a wide array of nucleophiles. This reactivity is harnessed by synthetic chemists to construct more elaborate molecular architectures.

The α-bromoketone functional group is a well-established precursor for synthesizing a variety of heterocyclic rings, which are core structures in many pharmaceutical agents. The reaction of this compound with different binucleophilic reagents can lead to the formation of diverse heterocyclic systems fused to or substituted with the chroman moiety. For instance, reactions with thiourea (B124793) or thioamides can yield aminothiazole derivatives, while reactions with amidines can produce imidazole (B134444) derivatives. These heterocyclic systems are prevalent in medicinal chemistry. clockss.org The chroman unit itself is a privileged scaffold in drug discovery, and its incorporation into novel heterocyclic frameworks is a key strategy for developing new chemical entities. nih.gov

The "chroman-2-yl" portion of the molecule contains a chiral center at the 2-position. This inherent chirality makes this compound a valuable starting material for enantioselective synthesis. A significant application is its conversion to chiral α-halohydrins. rsc.org The reduction of the ketone group in an α-bromoketone can be controlled to produce specific stereoisomers of the resulting bromohydrin. rsc.org These chiral halohydrins are highly versatile intermediates themselves, serving as precursors for the synthesis of epoxides, amino alcohols, and other chiral molecules through subsequent chemical transformations. nih.gov Research has demonstrated that α-bromoketones can undergo carbonyl reduction to furnish threo-bromohydrins while retaining the original stereochemistry. rsc.org

Beyond its role in forming new rings, this compound serves as a fundamental scaffold for derivatization. The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles (such as amines, thiols, and alcohols) in nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and side chains at the position adjacent to the carbonyl group. The carbonyl group itself can also be a site for modification, for example, through Wittig reactions or reductions. This modular approach enables the systematic generation of libraries of related compounds, which can then be screened for desired biological activities. The chromone (B188151) scaffold, a close relative of the chroman system, is frequently used in this manner to develop new compounds for various therapeutic targets. researchgate.net

In Vitro Biological Activity Studies (Mechanistic and Target Identification)

Derivatives synthesized from this compound are subjects of in vitro studies to understand their biological effects at a cellular and molecular level. These non-clinical investigations are crucial for identifying potential mechanisms of action and molecular targets before any consideration for further development.

The chroman and related chromone scaffolds are found in many compounds that exhibit enzyme inhibitory activity. Sirtuins, a class of histone deacetylase enzymes, have emerged as important targets in cancer research. Specifically, the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) has shown promise as an anticancer strategy. nih.govnih.gov For example, Cambinol, a β-naphthol compound, is known to inhibit both SIRT1 and SIRT2. nih.gov While this compound itself is not an inhibitor, it serves as a starting point to synthesize derivatives that could be tested for sirtuin inhibition. Researchers design and synthesize novel molecules incorporating the chroman structure with the aim of developing potent and selective sirtuin inhibitors. nih.gov The inhibition of SIRT2, in particular, has been linked to anti-proliferative effects in various cancer cell lines. nih.gov

A primary goal of synthesizing derivatives from this compound is to evaluate their potential as anticancer agents in vitro. These studies focus on the compound's ability to inhibit the growth (antiproliferative activity) of cancer cells. Chromone-based compounds have demonstrated cytotoxic and antiproliferative effects across various cancer cell types. nih.govresearchgate.net Mechanistic studies on active derivatives aim to elucidate how they exert their effects. For instance, research on novel chromone-2-carboxamide derivatives showed they could induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases. nih.govresearchgate.net These studies often involve a panel of human cancer cell lines to assess the spectrum of activity and potential selectivity.

Table 1: Examples of In Vitro Antiproliferative Activity of Chromone-Based Derivatives

This table presents findings from studies on derivatives containing the related chromone scaffold, illustrating the type of data generated in non-clinical research.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Mechanism of Action | Reference |

| Chromone-2-carboxamide derivative (Compound 15) | MDA-MB-231 (Triple-Negative Breast Cancer) | GI₅₀ | 14.8 µM | Induction of apoptosis, cell cycle arrest at G0-G1 and G2-M phases, suppression of EGFR, FGFR3, and VEGF protein levels. | nih.govresearchgate.net |

| Chromone-2-carboxamide derivative (Compound 17) | MDA-MB-231 (Triple-Negative Breast Cancer) | GI₅₀ | 17.1 µM | Induction of apoptosis, suppression of EGFR, FGFR3, and VEGF protein levels. | nih.govresearchgate.net |

| Silyl derivative of Mucobromic Acid (Compound 3a) | HCT-116 (Colon Cancer) | IC₅₀ | 1.3 µM | Potent antiproliferative activity. | mdpi.com |

| Silyl derivative of Mucobromic Acid (Compound 3b) | HCT-116 (Colon Cancer) | IC₅₀ | >10 µM | Induced apoptosis via down-regulation of survivin and activation of caspase-3. | mdpi.com |

Antibacterial and Antifungal Activity Evaluation (In Vitro Mechanisms)

The chroman-4-one structure is a recognized pharmacophore in the development of new antimicrobial agents. nih.gov Research into various derivatives has shown that substitutions on the chromanone ring are critical for determining the spectrum and potency of their activity.

Antibacterial Activity: Studies have demonstrated that chromanone derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 4-chromanone (B43037) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties showed moderate to good in vitro antibacterial effects against plant pathogenic bacteria Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc). tandfonline.comtandfonline.com In one study, compound 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f) displayed superior inhibition rates against Xac and Xoc compared to commercial bactericides like Bismerthiazol. tandfonline.comtandfonline.com Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the chromanone ring could enhance antibacterial activity. tandfonline.com Similarly, derivatives of 2-phenyl-chromen-4-one (flavones) have been screened for activity against human pathogenic bacteria. researchgate.net

Antifungal Activity: The antifungal potential of the chromanone scaffold has also been investigated against various fungal strains. Some 3-azolyl-4-chromanone phenyl hydrazones have shown potential against pathogens such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger. nih.gov However, in the case of the 4-chromanone derivatives bearing a 1,3,4-thiadiazole thioether moiety, the antifungal effects against Mucor bainieri, Mucor fragilis, and Trichoderma atroviride were found to be relatively low. tandfonline.comtandfonline.com In contrast, some chromone derivatives tested against Candida albicans showed promising activity. researchgate.net This highlights the variability in activity based on the specific derivative and the target organism.

Table 1: Representative In Vitro Antimicrobial Activities of Chromanone Derivatives This table presents data for structurally related chromanone compounds to illustrate the potential of the scaffold.

| Compound/Derivative Class | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f) | Xanthomonas axonopodis pv. citri (Xac) | 85.15% inhibition at 200 µg/mL; 72.41% at 100 µg/mL | tandfonline.comtandfonline.com |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 95.14% inhibition at 200 µg/mL; 82.09% at 100 µg/mL | tandfonline.comtandfonline.com |

| 3-Azolyl-4-chromanone phenyl hydrazones | Candida albicans, Aspergillus niger | Exhibited notable antifungal potential. | nih.gov |

| General 4-chromanone thioether derivatives | Mucor fragilis, Trichoderma atroviride | Lower inhibitory effects observed. | tandfonline.comtandfonline.com |

Antioxidant Activity Investigations (Cellular or Biochemical Assays)

Chromanone and chromone derivatives are widely recognized for their antioxidant properties, largely attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The antioxidant capacity is typically evaluated using a variety of biochemical assays.

Commonly used in vitro methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This test measures the ability of a substance to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. nih.govnih.gov

ORAC (Oxygen Radical Absorbance Capacity) Assay: This method evaluates the capacity to neutralize peroxyl radicals. nih.gov

Numerous studies have confirmed the potent antioxidant activity of various chromone and chromanone derivatives, with some exhibiting efficacy comparable to standards like Vitamin E and Trolox. nih.govnih.gov For example, a study of nine different chromone derivatives found that all showed significant ORAC values, and one compound, in particular, demonstrated substantially higher FRAP and ABTS activity than the others. nih.gov SAR studies suggest that substitutions at the C-2 and C-3 positions of the chromanone ring with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds. nih.gov

Table 2: Antioxidant Assays Applied to Chromone/Chromanone Derivatives This table summarizes common assays used to evaluate the antioxidant potential of the broader class of chromone and chromanone compounds.

| Assay | Principle | Reported Findings for Chromone/Chromanone Derivatives | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures hydrogen-donating ability to scavenge the DPPH radical. | Many derivatives show potent scavenging activity. | nih.govsigmaaldrich.com |

| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation. | Some derivatives show significantly higher activity than reference compounds. | nih.gov |

| FRAP (Ferric Reducing Power) | Measures the ability to reduce Fe³⁺ to Fe²⁺. | Activity is highly dependent on the substitution pattern. | nih.govnih.gov |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures scavenging of peroxyl radicals. | Derivatives consistently show significant ORAC values. | nih.gov |

| Superoxide Anion Radical Scavenging | Measures the ability to neutralize O₂⁻• radicals. | New chromone derivatives showed strong scavenging effects. | sigmaaldrich.com |

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibitors of this enzyme can delay carbohydrate digestion, thereby managing postprandial hyperglycemia, which is crucial in type 2 diabetes. mdpi.com Chromone derivatives have emerged as a particularly potent class of α-glucosidase inhibitors. researchgate.net

Several studies have reported that synthetic chromone derivatives exhibit remarkable inhibitory activity against α-glucosidase, often far exceeding that of the standard drug, acarbose (B1664774). mdpi.comnih.gov For instance, a series of chromone hydrazone derivatives were evaluated, and six compounds showed potent inhibition with IC₅₀ values ranging from 20.1 to 45.7 µM, compared to acarbose (IC₅₀ = 817.38 µM). nih.gov Another study on chromone derivatives isolated from a marine fungus also identified compounds with IC₅₀ values significantly lower than that of acarbose. mdpi.comnih.gov These findings underscore the potential of the chromone scaffold in designing effective α-glucosidase inhibitors.

Table 3: Alpha-Glucosidase Inhibitory Activity of Various Chromone Derivatives This table presents IC₅₀ values for structurally related chromone compounds to illustrate the potential of the scaffold.

| Compound/Derivative Class | IC₅₀ (µM) | Comparison Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chromone Hydrazone Derivative (4d) | 20.1 ± 0.19 | 817.38 ± 6.27 | nih.gov |

| Chromone Hydrazone Derivative (4a) | 25.3 ± 0.15 | 817.38 ± 6.27 | nih.gov |

| Penithochromone M | 1017 | ~1300 (1.3 mmol) | mdpi.comnih.gov |

| Penithochromone A | 268 | ~1300 (1.3 mmol) | mdpi.com |

| Chromone-based Thiosemicarbazone (3g) | 0.11 ± 0.01 | Not specified in abstract, but potent activity claimed. | researchgate.net |

Molecular Mechanisms of Action in Biological Systems

The diverse biological activities of chromanone and chromone derivatives are rooted in their ability to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition: As discussed, a primary mechanism is enzyme inhibition. Molecular docking studies of a potent chromone hydrazone α-glucosidase inhibitor revealed that its activity stems from hydrogen bonding and arene-cation/anion interactions with key residues in the enzyme's active site, including Glu-276, Asp-214, Asp-349, and Arg-439. nih.gov Kinetic analysis showed this compound acts as a non-competitive inhibitor. nih.gov Other studies have identified chroman-4-one derivatives as selective and potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org

Modulation of Signaling Pathways: Chromanone derivatives have been shown to exert anti-inflammatory effects by modulating critical cellular signaling pathways. One derivative (analogue 4e) was found to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in microglia. nih.gov Mechanistically, it deactivates the transcription factor NF-κB by interfering with the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades. nih.gov

Pharmacological Chaperoning: Certain chromenone derivatives have been identified as novel pharmacological chaperones. These molecules can bind to and stabilize misfolded protein mutants, such as the P23H rod opsin variant associated with retinitis pigmentosa, improving its transport to the cell surface and partially rescuing its function. nih.gov

Applications in Materials Science

The unique photophysical and electronic properties of the chromone and chromanone scaffolds make them attractive candidates for applications in materials science.

The chromone fluorophore is an excellent platform for designing fluorescent probes due to its inherent photochemical properties. researchgate.net By functionalizing the chromone core with specific recognition moieties, researchers have developed highly selective and sensitive sensors for various analytes.

Examples include:

Metal Ion Detection: A novel chromone-rhodamine derivative was designed as a fluorescent probe for Zn²⁺ and Al³⁺, operating through two different sensing mechanisms. researchgate.net Another chromone-based probe (HMPM) was developed for the ratiometric detection of Pd²⁺ with a very low limit of detection (2.9 nM), working through processes like ESIPT (Excited-State Intramolecular Proton Transfer) and CHEF (Chelation-Enhanced Fluorescence). rsc.org

Biological Molecule Detection: A highly selective fluorescent probe based on the chromone fluorophore was created for imaging hydrogen sulfide (B99878) (H₂S) in living cells, which is significant for studying diseases like cancer and Alzheimer's. rsc.org This probe was notably effective under acidic conditions, which is relevant for tumor microenvironments. rsc.org

While the direct application of this compound in organic electronics is not documented, the conjugated π-system of the underlying chromanone/chromone scaffold presents theoretical potential for its use in such materials. Polycyclic aromatic compounds are foundational to the field of organic semiconductors. researchgate.net The stability and electronic properties of these materials are highly dependent on their molecular structure. The benzopyran core of chromanone provides a rigid, planar aromatic system that could potentially be incorporated into larger conjugated structures for applications in devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). The development of such applications remains an area for future research exploration.

Agrochemical Applications (e.g., Herbicidal or Insecticidal Activity of Analogs)

The core structure of chromanone has served as a scaffold for the development of various derivatives with potential applications in agriculture. Research has primarily focused on creating analogs to evaluate their efficacy as insecticides and, to a lesser extent, as agents against plant pathogens.

Insecticidal Activity of Chromanone Analogs

The chromanone moiety has been incorporated into new chemical designs to explore its insecticidal potential. A notable area of investigation involves the synthesis of chromanone analogues of diacylhydrazines, which are recognized as important insect growth regulators. nih.gov

In one line of research, scientists replaced the chroman ring of a commercial insecticide, ANS-118, with a chromanone group. nih.govresearchgate.net This modification led to the creation of new compounds with significant insecticidal properties. nih.gov Preliminary bioassays of these chromanone-based diacylhydrazine derivatives demonstrated good insecticidal activity against the armyworm Mythima separata at a concentration of 500 mg/L. nih.govresearchgate.net The mortality rates for specific analogs highlight the potential of this chemical class. researchgate.net

Table 1: Insecticidal Activity of Chromanone Diacylhydrazine Analogs against Mythima separata

| Compound | Dosage (μg/mL) | Mortality (%) | Source |

|---|---|---|---|

| Analog 149 | 500 | 80 | researchgate.net |

| Analog 150 | 500 | 84.2 | researchgate.net |

| Analog 151 | 500 | 100 | researchgate.net |

These findings suggest that the chromanone structure is a viable substitute for the chroman ring in this class of insecticides, potentially leading to new and potent pest control agents. nih.govresearchgate.net

Further research into chroman and chromene analogs has demonstrated larvicidal and adulticidal activity against mosquito species like Aedes aegypti. researchgate.netnih.gov This indicates a broader potential for the chroman skeleton in developing insecticides for public health and veterinary applications. nih.gov For instance, synthetic analogs of girgensohnine, which feature a related structural framework, have shown insecticidal action against the disease vector Rhodnius prolixus. researchgate.net

Activity Against Plant Pathogens

Beyond insecticidal applications, derivatives of 4-chromanone have been evaluated for their ability to combat bacterial and fungal plant diseases. A series of novel 4-chromanone derivatives containing carboxamide and 1,3,4-thiadiazole thioether moieties were synthesized and tested against several plant pathogens. researchgate.net

These compounds exhibited moderate to good antibacterial activity against Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker, and Xanthomonas oryzae pv. oryzicolaby (Xoc), which causes bacterial leaf streak in rice. researchgate.net In contrast, their inhibitory effects on the tested fungi (Mucor bainieri, Mucor fragilis, and Trichoderma atroviride) were lower. researchgate.net

One particular compound, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f), was identified as especially effective. Its performance against both Xac and Xoc surpassed that of the commercial agricultural bactericides Bismerthiazol and Thiodiazole copper at the tested concentrations. researchgate.net

Table 2: Antibacterial Activity of Compound 6f against Plant Pathogenic Bacteria

| Pathogen | Concentration (μg/mL) | Inhibition Rate (%) | Source |

|---|---|---|---|

| Xanthomonas axonopodis pv. citri (Xac) | 200 | 85.15 | researchgate.net |

| 100 | 72.41 | researchgate.net | |

| Xanthomonas oryzae pv. oryzicolaby (Xoc) | 200 | 95.14 | researchgate.net |

| 100 | 82.09 | researchgate.net |

This research marks the first report on the bioactivity of these specific types of 4-chromanone derivatives, opening a new avenue for the development of novel agrochemical bactericides. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights Non Clinical Focus

Impact of Bromine Position and Substituents on Reactivity and Transformations

The strategic placement of the bromine atom at the α-position to the ketone in 2-Bromo-1-(chroman-2-YL)ethanone is a key determinant of its chemical reactivity. This positioning renders the α-carbon electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a diverse array of derivatives, where the bromine atom serves as a leaving group, allowing for the introduction of various functional groups. This synthetic versatility is crucial for exploring the chemical space around the chroman core and for developing analogs with modulated biological activities. For instance, the bromine can be displaced by nucleophiles like amines or thiols to generate new classes of compounds. evitachem.com

Beyond simple substitution, the bromo-ketone functionality can participate in a range of chemical transformations. These reactions are pivotal for further functionalization, enabling the creation of more intricate molecules with potentially enhanced biological profiles or novel chemical properties. evitachem.com The reactivity can be influenced by substituents on the chroman ring, which can electronically or sterically affect the ease of nucleophilic attack or the stability of reaction intermediates.

Influence of Chroman Ring Substituents on Synthetic Accessibility and Chemical Properties

Substituents on the chroman ring play a profound role in both the synthetic accessibility and the intrinsic chemical properties of this compound analogs. The electronic nature of these substituents can significantly influence the reactivity of the entire molecule. lumenlearning.comlibretexts.org

Electron-donating groups, such as amino or acetylamino groups, can increase the electron density of the chroman ring, which can in turn affect the reactivity of the bromoacetyl moiety. rsc.org Conversely, electron-withdrawing groups, like chloro or nitro groups, decrease the electron density, impacting reaction rates and potentially the regioselectivity of further chemical modifications. rsc.org These electronic effects are a critical consideration in the design of synthetic routes and in predicting the chemical behavior of the resulting compounds.

From a synthetic standpoint, the presence of certain substituents can either facilitate or hinder the construction of the chroman scaffold itself. For example, the synthesis of some chroman-4-one derivatives, a related class of compounds, can be efficiently achieved through a one-step base-mediated aldol (B89426) condensation under microwave irradiation. nih.govacs.orgresearchgate.net The success and yield of such reactions can be dependent on the nature and position of the substituents on the aromatic portion of the chroman ring.

Correlation between Structural Modifications and In Vitro Biological Activity Profiles

The biological activity of chroman-based compounds is intricately linked to their structural features. SAR studies have been instrumental in elucidating these connections, providing a roadmap for the design of more potent and selective agents.

Identification of Key Pharmacophores for Specific Biological Targets (e.g., SIRT2)

A significant body of research has focused on chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in neurodegenerative diseases and cancer. nih.govacs.orgacs.orgnih.gov Through systematic modification of the chroman scaffold, key pharmacophoric elements essential for SIRT2 inhibition have been identified.

For potent SIRT2 inhibition, several structural features have been deemed crucial:

An alkyl chain at the 2-position: An alkyl chain with three to five carbons at this position is favorable for high potency. nih.govacs.org

Substituents at the 6- and 8-positions: Larger, electron-withdrawing groups at these positions enhance inhibitory activity. nih.govacs.orgresearchgate.net For instance, the most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govacs.orgresearchgate.net Another potent inhibitor is 8-bromo-6-chloro-2-pentylchroman-4-one, with an IC₅₀ of 4.5 μM. acs.org

An intact carbonyl group: The carbonyl group is a critical feature for maintaining high potency. nih.govacs.org

These findings highlight a well-defined pharmacophore for SIRT2 inhibition based on the chroman-4-one scaffold.

Steric and Electronic Effects on Biological Potency